4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
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Overview
Description
4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzoyl group, a fluorophenyl group, and a benzenesulfonamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the bromobenzoyl and fluorophenyl groups. The final step involves the sulfonation of the compound to introduce the benzenesulfonamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting the ketone group to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE include other pyrrole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Properties
Molecular Formula |
C25H20BrFN2O5S |
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Molecular Weight |
559.4 g/mol |
IUPAC Name |
4-[2-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H20BrFN2O5S/c26-18-8-6-16(7-9-18)23(30)21-22(17-2-1-3-19(27)14-17)29(25(32)24(21)31)13-12-15-4-10-20(11-5-15)35(28,33)34/h1-11,14,22,30H,12-13H2,(H2,28,33,34)/b23-21+ |
InChI Key |
AKJRLUHLPOSNJY-XTQSDGFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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